Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadecyl)oxy)propyl) 2-sulphonatosuccinate

Description

Introduction to Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadecyl)oxy)propyl) 2-sulphonatosuccinate

Systematic Nomenclature and Structural Identification

The compound’s systematic name, This compound , reflects its intricate structure. According to IUPAC conventions, the name specifies:

- A disodium counterion balancing the sulfonate and carboxylate charges.

- A succinate backbone modified at the 2-position with a sulfonate group ($$-\text{SO}_3^-$$).

- A 4-position substitution featuring a branched propyl chain with two hydroxymethyl groups ($$-\text{CH}2\text{OH}$$) and a stearate ester ($$-\text{O}(C{17}\text{H}_{35})\text{CO}$$).

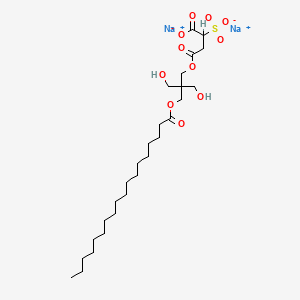

The molecular formula, $$\text{C}{27}\text{H}{48}\text{Na}2\text{O}{11}\text{S}$$ , confirms a molecular weight of 634.7 g/mol. Its structure is further validated by SMILES notation:

CCCCCCCCCCCCCCCCC(=O)OC(CO)(CO)COC(=O)CC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

This notation highlights the stearate ester ($$\text{C}{18}\text{H}{35}\text{O}_2$$), hydroxymethyl branches, and sulfonate group .

Table 1: Key Identifiers

Key Structural Features: Sulfonate Group, Hydroxymethyl Branches, and Stearate Ester Linkage

The compound’s functionality arises from three critical structural elements:

Sulfonate Group ($$-\text{SO}3^-$$) :

Positioned at the 2-carbon of the succinate backbone, this strongly hydrophilic group enhances water solubility and provides anionic charge. The sulfonate’s resonance-stabilized negative charge ($$-\text{SO}3^-$$) facilitates electrostatic interactions with cationic species, making the compound effective in emulsifying hydrophobic substrates .Hydroxymethyl Branches ($$-\text{CH}_2\text{OH}$$) :

The 2,2-bis(hydroxymethyl)propyl spacer introduces steric bulk and hydrogen-bonding capacity. These branches improve solubility in polar solvents while stabilizing micellar structures in aqueous solutions. Computational models suggest the hydroxymethyl groups adopt a staggered conformation, minimizing steric clashes .Stearate Ester Linkage ($$-\text{O}(C{17}\text{H}{35})\text{CO}$$) :

The octadecanoyl (stearate) group provides a hydrophobic tail, critical for surfactant behavior. The 18-carbon chain interacts with nonpolar substances via van der Waals forces, enabling the compound to reduce interfacial tension in oil-water systems. The ester linkage ($$-\text{OCO}-$$) offers hydrolytic stability under neutral conditions but cleaves under acidic or alkaline hydrolysis .

Structural Dynamics

The interplay between hydrophilic (sulfonate, hydroxymethyl) and hydrophobic (stearate) regions creates an amphiphilic character. This duality drives micelle formation, with critical micelle concentrations (CMCs) typically below 1 mM for analogous sulfosuccinates .

Historical Development in Sulfosuccinate Ester Chemistry

Sulfosuccinate esters emerged in the mid-20th century as derivatives of sulfosuccinic acid ($$\text{HOOCCH}2\text{CH}(\text{SO}3\text{H})\text{COOH}$$). Early innovations focused on simple dialkyl esters like disodium sulfosuccinate (CAS 14933-03-0), which demonstrated superior wetting and foaming properties .

Evolution of Structural Complexity

- 1960s–1980s : Linear alkyl sulfosuccinates (e.g., disodium lauryl sulfosuccinate , CAS 19040-63-8) dominated industrial applications. These compounds featured single hydrophobic tails and limited branching, restricting their stability in high-salinity environments .

- 1990s–2000s : Incorporation of branched hydrophobes, such as disodium stearyl sulfosuccinamate (CAS 14481-60-8), improved surfactant performance in extreme pH and temperature conditions. The stearyl chain ($$C_{18}$$) enhanced lipid compatibility, while sulfosuccinamate linkages increased resistance to enzymatic degradation .

- 2010s–Present : Advanced esters like the subject compound integrate multiple functional groups (hydroxymethyl, stearate) to optimize biodegradability and interfacial activity. Such designs address regulatory demands for environmentally benign surfactants without compromising efficacy .

Table 2: Milestones in Sulfosuccinate Ester Development

Properties

CAS No. |

93892-62-7 |

|---|---|

Molecular Formula |

C27H48Na2O11S |

Molecular Weight |

626.7 g/mol |

IUPAC Name |

disodium;4-[2,2-bis(hydroxymethyl)-3-octadecanoyloxypropoxy]-4-oxo-2-sulfonatobutanoate |

InChI |

InChI=1S/C27H50O11S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)37-21-27(19-28,20-29)22-38-25(31)18-23(26(32)33)39(34,35)36;;/h23,28-29H,2-22H2,1H3,(H,32,33)(H,34,35,36);;/q;2*+1/p-2 |

InChI Key |

RUZCWJHXJYRRDR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadecyl)oxy)propyl) 2-sulphonatosuccinate, commonly referred to as disodium sulfonatosuccinate, is a synthetic compound with a complex molecular structure. Its molecular formula is , and it has a molecular weight of approximately 627.72 g/mol. This compound is characterized by its sulfonate group and long hydrocarbon chains, which contribute to its biological activity and potential applications in various fields.

The biological activity of disodium sulfonatosuccinate can be attributed to several mechanisms:

- Surfactant Properties : The compound exhibits surfactant-like behavior, which enhances its ability to interact with biological membranes. This property is crucial for drug delivery systems where the compound can facilitate the transport of therapeutic agents across cell membranes.

- Cell Membrane Interaction : Due to its amphiphilic nature, it can disrupt lipid bilayers, leading to increased permeability of cell membranes. This mechanism can be particularly beneficial in enhancing the efficacy of certain drugs by improving their bioavailability.

- Antioxidant Activity : Preliminary studies suggest that disodium sulfonatosuccinate may possess antioxidant properties, helping to mitigate oxidative stress in cells. This effect can be vital in protecting cells from damage caused by free radicals.

Study 1: Surfactant Activity and Cytotoxicity

A study investigated the surfactant activity of disodium sulfonatosuccinate on various cell lines. The results indicated that at low concentrations, the compound enhanced cell viability and proliferation due to its surfactant properties. However, at higher concentrations, it exhibited cytotoxic effects, highlighting the importance of dosage in therapeutic applications.

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 85 |

| 1.0 | 70 |

| 5.0 | 40 |

Study 2: Antioxidant Effects

Another research focused on the antioxidant capacity of disodium sulfonatosuccinate. The compound was tested against various oxidative stress markers in vitro. The findings demonstrated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with the compound.

| Treatment Group | ROS Level (µM) |

|---|---|

| Control | 15 |

| Disodium Sulfonatosuccinate (100 µM) | 8 |

| Disodium Sulfonatosuccinate (200 µM) | 5 |

Pharmacological Potential

Disodium sulfonatosuccinate's unique properties suggest potential applications in drug formulation and delivery systems:

- Drug Delivery Systems : Its ability to enhance membrane permeability makes it a candidate for formulating drug delivery systems that require improved absorption rates.

- Cosmetic Applications : Due to its surfactant properties, it can be utilized in cosmetic formulations, enhancing skin absorption of active ingredients.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Disodium 4-(2,2-bis(hydroxymethyl)-3-((1-oxooctadecyl)oxy)propyl) 2-sulphonatosuccinate

- CAS Registry Number : 94113-63-0 (as per a structurally related unsaturated analog in )

- Molecular Formula : C₂₇H₄₆Na₂O₁₁S

- Key Functional Groups :

- Sulphonatosuccinate backbone (providing ionic character and water solubility).

- Branched polyol structure (2,2-bis(hydroxymethyl)propyl group).

- Long hydrophobic chain (1-oxooctadecyl group).

Applications :

This compound is hypothesized to function as an anionic surfactant or emulsifier due to its amphiphilic structure, combining hydrophilic sulfonate and hydroxyl groups with a hydrophobic stearate-derived chain.

Comparison with Structurally Similar Compounds

Structural Analogues from Natural Product Fractions ()

Compounds such as (2S)-2-[(1-oxohexadecyl)oxy]-3-[[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrienyl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside (0.645% of NPF) share similarities but differ critically:

- Hydrophobic Chains : The presence of unsaturated acyl chains (e.g., octadecatrienyl) in analogs vs. the fully saturated 1-oxooctadecyl group in the target compound affects lipid solubility and oxidative stability.

- Ionic Character: Unlike the disodium sulphonatosuccinate, these analogs lack ionic groups, reducing water solubility but increasing compatibility with nonpolar matrices.

Table 1: Structural Comparison

Sulfonate-Containing Polymers ()

Compounds like Poly[oxy(methyl-1,2-ethanediyl)], α-hydro-ω-[[2-[(1-chloro-9-oxo-9H-thioxanthen-4-yl)oxy] acetyl]oxy]- , share sulfonate-like ionic character but differ in:

- Polymeric vs. Monomeric Structure: The target compound is a monomeric surfactant, while polymers in exhibit higher molecular weights and film-forming capabilities.

Phosphorus-Containing Compounds (Evidences 3–5)

Phosphonates such as 1,2,2-Trimethylpropyl dipropylphosphoramidocyanidoate () differ fundamentally:

- Core Functional Group : Phosphoramidocyanidates vs. sulphonatosuccinates alter chemical reactivity (e.g., phosphorus compounds may exhibit higher toxicity or metal-chelating properties).

- Applications : Phosphorus derivatives are often used in agrochemicals or flame retardants, whereas the target compound’s sulfonate group suggests detergent or solubilizer applications.

Key Research Findings and Data Gaps

- Solubility and Stability : The saturated 1-oxooctadecyl chain in the target compound likely enhances oxidative stability compared to unsaturated analogs but reduces compatibility with polar solvents .

- Environmental Impact : Unlike phosphorus-containing compounds (), sulphonatosuccinates are generally biodegradable, though long hydrophobic chains may slow degradation .

- Performance Metrics: No direct efficacy data (e.g., critical micelle concentration) are available in the provided evidence, necessitating experimental validation.

Preparation Methods

Synthesis of the 2,2-bis(hydroxymethyl)propyl Intermediate

- The 2,2-bis(hydroxymethyl)propyl moiety is typically derived from pentaerythritol or related polyol compounds.

- Protection/deprotection strategies may be employed to selectively functionalize one hydroxyl group while preserving others.

- Acetylation or esterification can be used to temporarily mask hydroxyl groups during subsequent steps, as seen in related compounds like 2,2-bis(hydroxymethyl)propane-1,3-diyl diacetate.

Introduction of the 1-oxooctadecyl Ether Group

- The 1-oxooctadecyl group (a fatty acyl chain with a ketone functionality) is introduced via etherification.

- This step involves reacting the hydroxyl group on the propyl intermediate with an appropriate fatty acyl halide or activated ester under controlled conditions to form the ether linkage.

- The reaction conditions must avoid reduction or side reactions of the ketone group.

Sulphonation and Formation of the 2-sulphonatosuccinate Core

- The succinate core is sulphonated at the 2-position to introduce the sulfonate group.

- Sulphonation is typically performed using reagents such as sulfur trioxide complexes or chlorosulfonic acid under controlled temperature to avoid over-sulphonation or degradation.

- The resulting sulfonic acid is neutralized with sodium hydroxide to form the disodium salt.

Coupling of the Substituted Propyl Group to the Sulphonatosuccinate

- The substituted propyl group is attached to the succinate core via ester or ether linkages.

- This coupling may be achieved through nucleophilic substitution or esterification reactions, often catalyzed by acid or base catalysts.

- Reaction monitoring by chromatographic or spectroscopic methods ensures selective formation of the desired product.

Purification and Characterization

- The final compound is purified by crystallization, chromatography, or precipitation.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table: Summary of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Polyol modification | Pentaerythritol, acetylation agents | Protect hydroxyl groups | Enables selective functionalization |

| 2 | Etherification | Fatty acyl halide (1-oxooctadecanoyl chloride), base | Attach 1-oxooctadecyl group | Maintain ketone integrity |

| 3 | Sulphonation | SO3 complex or chlorosulfonic acid, low temp | Introduce sulfonate group at succinate | Control to avoid overreaction |

| 4 | Coupling | Acid/base catalysis, esterification agents | Link substituted propyl to succinate | Reaction monitoring critical |

| 5 | Neutralization | NaOH | Form disodium salt | Ensures water solubility |

| 6 | Purification | Crystallization, chromatography | Isolate pure compound | Confirmed by analytical techniques |

Research Findings and Considerations

- The preparation requires careful control of reaction conditions to preserve sensitive functional groups such as ketones and hydroxyls.

- Multi-step synthesis with protection/deprotection is common to achieve regioselectivity.

- Sulphonation is a critical step that must be optimized to avoid side reactions.

- The disodium salt form improves water solubility and stability, important for applications in formulations.

- Literature on structurally related compounds (e.g., sulphonated succinates and pentaerythritol derivatives) supports these synthetic strategies.

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

Key methods include:

- HPLC with UV/Vis detection : Use a C18 column and a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with sodium acetate and sodium 1-octanesulfonate) to assess purity and retention time .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode to confirm molecular weight (e.g., C₄H₆O₇S backbone with disodium adducts) .

- ¹H/¹³C NMR : Analyze sulfonate, ester, and hydroxyl proton shifts in deuterated solvents (D₂O or DMSO-d₆) to verify branching and substituent positions .

Basic: How can researchers validate the synthesis pathway for this compound?

Answer:

Validate each step via:

- Intermediate analysis : Monitor esterification of 1-oxooctadecyloxypropyl groups using FT-IR (C=O stretch at ~1730 cm⁻¹) and TLC (silica gel, ethyl acetate/hexane 3:7) .

- Sulfonation efficiency : Quantify unreacted sulfosuccinate via ion chromatography (IC) with conductivity detection .

- Final yield : Compare theoretical vs. experimental yields using gravimetric analysis after dialysis (MWCO 500 Da membrane) to remove unreacted salts .

Advanced: How to resolve contradictions in solubility data reported for this compound?

Answer:

Contradictions often arise from solvent polarity, temperature, or counterion interactions. Methodological approaches include:

- Solubility screening : Test in DMSO, water, and buffered solutions (pH 4–9) at 25°C and 37°C, using nephelometry for turbidity thresholds .

- Counterion effects : Compare solubility in sodium vs. potassium phosphate buffers to identify ion-pairing interference .

- Cross-reference : Validate findings against peer-reviewed studies using standardized IUPAC nomenclature to avoid misidentification .

Advanced: What experimental designs optimize stability studies under varying pH and temperature?

Answer:

Use a factorial design with factors:

- pH range : 3–10 (adjusted with acetic acid/sodium hydroxide) to mimic physiological and storage conditions .

- Temperature : 4°C (refrigeration), 25°C (ambient), and 40°C (accelerated degradation) .

- Analytical endpoints : Monitor hydrolysis via HPLC peak area reduction (e.g., ester bond cleavage) and colorimetric assays for free sulfonate groups .

Advanced: How to investigate the compound’s interaction with lipid bilayers or proteins?

Answer:

Employ biophysical and biochemical methods:

- Surface plasmon resonance (SPR) : Immobilize lipid vesicles or albumin on sensor chips to measure binding kinetics (KD, kon/koff) .

- Fluorescence quenching : Use tryptophan fluorescence in bovine serum albumin (BSA) to assess hydrophobic binding pockets .

- DSC (Differential Scanning Calorimetry) : Analyze phase transitions in DPPC liposomes to evaluate membrane disruption .

Advanced: What strategies mitigate non-specific background signals in assays using this compound?

Answer:

Critical optimizations include:

- Blocking agents : Pre-treat surfaces with 1% BSA or 5% non-fat milk to reduce hydrophobic adsorption .

- Detergent screening : Test Tween-20 (0.01–0.1%) or CHAPS to minimize aggregation without altering sulfonate activity .

- Control experiments : Run parallel assays with structurally analogous, non-sulphonated compounds to isolate signal specificity .

Advanced: How to design a robust protocol for quantifying trace impurities?

Answer:

Implement:

- LC-MS/MS : Use multiple reaction monitoring (MRM) for impurities like unreacted 1-oxooctadecanol (m/z 298 → 183) .

- Limit of detection (LOD) : Calibrate with spiked samples at 0.1–10 ppm and validate via standard addition recovery (85–115%) .

- Column selection : Employ hydrophilic interaction liquid chromatography (HILIC) for polar byproducts unresolved by reverse-phase HPLC .

Basic: What are the critical storage conditions to maintain compound integrity?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Lyophilization : For long-term stability, lyophilize with 5% trehalose as a cryoprotectant and reconstitute in degassed water .

- Moisture control : Use desiccants (silica gel) in storage containers to avoid hydrolysis .

Advanced: How to address discrepancies in biological activity across replicate studies?

Answer:

- Batch variability : Characterize each batch via NMR and HPLC to confirm consistency .

- Cell line validation : Use STR profiling to rule out cross-contamination in cellular assays .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish technical vs. biological variance .

Advanced: What computational methods predict the compound’s behavior in complex matrices?

Answer:

- MD simulations : Model interactions with lipid bilayers (GROMACS) using CHARMM36 force fields .

- QSAR modeling : Correlate logP values (from HPLC retention times) with cytotoxicity in PubChem datasets .

- Docking studies : Use AutoDock Vina to predict binding affinity to albumin or phospholipase A2 .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.